molecular formula C15H15NO2 B1324180 2-(4-Propoxybenzoyl)pyridine CAS No. 898780-00-2

2-(4-Propoxybenzoyl)pyridine

Cat. No.: B1324180
CAS No.: 898780-00-2
M. Wt: 241.28 g/mol
InChI Key: BOZYEIQUYVLEKK-UHFFFAOYSA-N
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Description

2-(4-Propoxybenzoyl)pyridine is a chemical compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.28 g/mol.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. For example, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridine derivatives are known to undergo various reactions. For instance, pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .


Physical and Chemical Properties Analysis

This compound has specific physical and chemical properties. For instance, it has a molecular weight of 241.28 g/mol. More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Influence of Metals on Electronic Systems
Studies have shown the significant influence of selected metals on the electronic systems of biologically important molecules, including pyridine derivatives. These interactions have been analyzed through various spectroscopic methods, revealing how metals can disturb and stabilize the electronic system of ligands. Understanding these interactions is crucial for predicting the reactivity and stability of complex compounds involving pyridine derivatives (Lewandowski, Kalinowska, & Lewandowska, 2005).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, closely related to pyridine compounds, have demonstrated significant functionalities in organic synthesis, catalysis, and medicinal applications. These derivatives serve as versatile synthetic intermediates with important roles in forming metal complexes, designing catalysts, and their use in medicinal applications, showcasing their potential in advanced chemistry and drug development investigations (Li et al., 2019).

Photochromic Activity of Pyridine Derivatives
The photochromic activity of certain pyridine derivatives has been explored, providing insights into their potential applications in photon-based electronics. The structural and spectroscopic analysis of these derivatives reveals the mechanisms behind their photochromic activity, suggesting their suitability for applications requiring small structural changes during photoreactions (Naumov, 2006).

Medicinal and Chemosensing Applications
Pyridine derivatives are known for their significant heterocyclic compounds with applications ranging from medicinal to chemosensing. These derivatives exhibit a variety of biological activities and have been utilized as chemosensors for the detection of different species in environmental, agricultural, and biological samples. Their structural characterization and synthetic routes highlight the potential for designing biologically active compounds and effective chemosensors (Abu-Taweel et al., 2022).

Properties

IUPAC Name

(4-propoxyphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-11-18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZYEIQUYVLEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642010
Record name (4-Propoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-00-2
Record name (4-Propoxyphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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